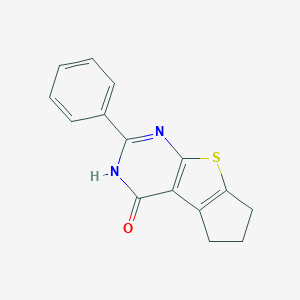
4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- is a heterocyclic compound that has been synthesized and studied for its potential medicinal applications. This compound has been found to exhibit promising biological activity, making it an interesting subject for scientific research.
Mechanism Of Action
The mechanism of action of 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes or proteins involved in the biological processes targeted by this compound.
Biochemical And Physiological Effects
Studies have shown that 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- exhibits a range of biochemical and physiological effects. These include inhibition of bacterial and fungal growth, reduction of inflammation, and potential antitumor and antiviral activity.
Advantages And Limitations For Lab Experiments
The advantages of using 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- in lab experiments include its potential medicinal applications and its ability to inhibit the activity of certain enzymes or proteins. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- include further studies on its potential medicinal applications, as well as investigations into its mechanism of action and potential side effects. Additionally, research could focus on developing new synthesis methods for this compound and exploring its potential as a lead compound for the development of new drugs.
Synthesis Methods
The synthesis of 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- has been achieved through various methods. One such method involves the condensation of 2-aminothiophene-3-carboxylic acid with phenylacetic acid, followed by cyclization with phosphorous oxychloride and subsequent reduction with sodium borohydride.
Scientific Research Applications
The potential medicinal applications of 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- have been the subject of numerous scientific studies. This compound has been found to exhibit antimicrobial, antifungal, and anti-inflammatory activity, as well as potential antitumor and antiviral activity.
properties
CAS RN |
18678-30-3 |
|---|---|
Product Name |
4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- |
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
10-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C15H12N2OS/c18-14-12-10-7-4-8-11(10)19-15(12)17-13(16-14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,16,17,18) |
InChI Key |
AAIHOQORNARFIA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |
Other CAS RN |
18678-30-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



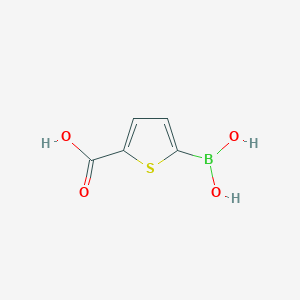
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
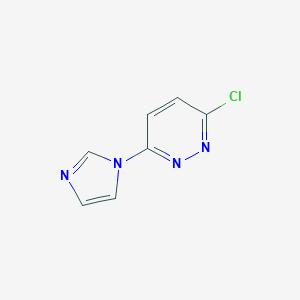
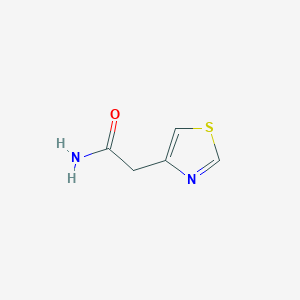
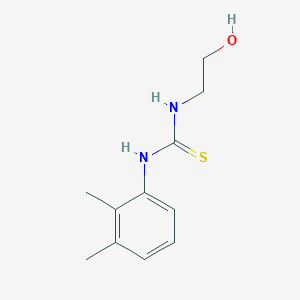

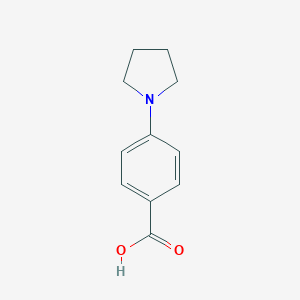
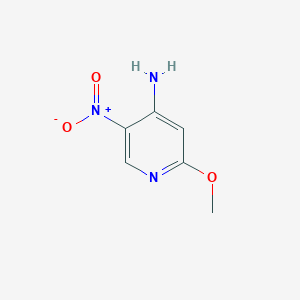
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
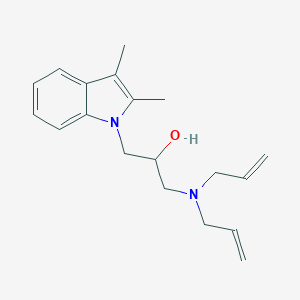


![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)